1-ethynyl-2,4-difluoro-3-methoxybenzene
Description
Properties
CAS No. |
2758000-79-0 |
|---|---|
Molecular Formula |
C9H6F2O |
Molecular Weight |
168.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The synthesis begins with 3-bromo-2,4-difluoro-1-methoxybenzene as the aryl halide precursor. In the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), copper(I) iodide, and a base (typically triethylamine or N,N-diisopropylethylamine), the aryl bromide undergoes coupling with a terminal alkyne such as trimethylsilylacetylene. The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the copper-acetylide complex, and reductive elimination to form the carbon-carbon bond.
Example Protocol
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Reactants : 3-bromo-2,4-difluoro-1-methoxybenzene (1.0 equiv), trimethylsilylacetylene (1.2 equiv)
-
Catalyst : Pd(PPh₃)₄ (2 mol%), CuI (4 mol%)
-
Solvent : N,N-dimethylformamide (DMF)
-
Base : N,N-diisopropylethylamine (2.0 equiv)
-
Conditions : 80°C, argon atmosphere, 12 hours
-
Workup : Aqueous extraction, silica gel chromatography
Key Optimization Parameters
-
Catalyst Selection : Palladium complexes with bulky phosphine ligands (e.g., PdCl₂(PPh₃)₂) enhance stability and reduce side reactions.
-
Solvent Effects : Polar aprotic solvents like DMF or tetrahydrofuran (THF) improve solubility of intermediates.
-
Temperature Control : Reactions above 70°C accelerate coupling but risk alkyne oligomerization.
Grignard reagents offer an alternative pathway for ethynyl group introduction, particularly when aryl halides are sterically hindered. This method involves generating an aryl magnesium bromide intermediate, which reacts with propargyl electrophiles.
Synthesis of Aryl Grignard Reagent
3-Bromo-2,4-difluoro-1-methoxybenzene reacts with magnesium turnings in THF under inert conditions. Iodine is often added to initiate magnesium activation:
Alkynylation with Propargyl Bromide
The Grignard reagent reacts with propargyl bromide at low temperatures (−40°C to 0°C) to form the ethynylated product:
Example Protocol
Limitations and Side Reactions
-
Competing Wurtz coupling may occur, leading to dimerization.
-
Propargyl bromide’s volatility necessitates careful temperature control.
Direct Fluorination and Methoxylation of Preformed Ethynylbenzenes
This two-step strategy involves synthesizing 1-ethynyl-3-methoxybenzene followed by selective fluorination at the 2- and 4-positions.
Electrophilic Fluorination
Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent, the aromatic ring undergoes electrophilic substitution:
Example Protocol
Regioselectivity Challenges
Fluorination at the 2- and 4-positions is favored due to the directing effects of the methoxy group. However, over-fluorination or para-substitution may occur, necessitating careful stoichiometric control.
Boron-Based Coupling Strategies
Miyaura borylation followed by Suzuki-Miyaura coupling provides a modular route to ethynylated arenes. While less common for ethynyl groups, this method is advantageous for polyhalogenated substrates.
Miyaura Borylation
3-Bromo-2,4-difluoro-1-methoxybenzene reacts with bis(pinacolato)diboron in the presence of a palladium catalyst:
Ethynylation via Suzuki Coupling
The aryl boronate ester couples with ethynylzinc bromide under palladium catalysis:
Example Protocol
-
Boronate Ester : 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-difluoro-1-methoxybenzene
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Alkynylating Agent : Ethynylzinc bromide (1.5 equiv)
-
Catalyst : Pd(dppf)Cl₂ (3 mol%)
-
Solvent : THF
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sonogashira Coupling | 68–72 | >95 | High efficiency, mild conditions | Requires aryl halide precursor |
| Grignard Alkynylation | 55–60 | 85–90 | Avoids palladium catalysts | Low regioselectivity, side reactions |
| Direct Fluorination | 40–45 | 75–80 | Modular late-stage fluorination | Poor yields, selectivity challenges |
| Boron-Based Coupling | 50–55 | 90–95 | Compatible with sensitive functionalities | Multi-step synthesis |
Chemical Reactions Analysis
1-ethynyl-2,4-difluoro-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the ethynyl group can be replaced by other functional groups.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Addition Reactions: The ethynyl group can undergo addition reactions with halogens or hydrogen to form dihalo or dihydro derivatives.
Scientific Research Applications
1-ethynyl-2,4-difluoro-3-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethynyl-2,4-difluoro-3-methoxybenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the difluoro and methoxy groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Substituent Position Isomers
1-Ethynyl-2,3-difluoro-4-methoxybenzene (CAS 931108-29-1)
- Structural Difference : Fluorine atoms at positions 2 and 3; methoxy group at position 3.
- Impact : The altered substituent arrangement modifies electronic effects. The methoxy group at position 4 (para to the ethynyl group) reduces steric hindrance compared to the target compound’s 3-methoxy group (ortho to ethynyl). This isomer’s NMR spectrum (CDCl₃) shows distinct shifts due to differing ring currents .
- Synthesis : Prepared via gold-catalyzed coupling reactions similar to methods in .
- Impact: The electron-donating methoxy groups enhance electron density on the aromatic ring, increasing reactivity in electrophilic substitutions. This contrasts with the target compound’s electron-withdrawing fluorine atoms, which stabilize the ring but reduce nucleophilicity .
Halogen-Substituted Derivatives
- Impact: The absence of the methoxy group simplifies the electronic profile, making the compound more reactive in Sonogashira couplings. Applications include synthesizing sulfonated poly(arylene ether)s . Reduction Behavior: In catalytic reductions using B₂(OH)₄, ethynyl groups in similar compounds (e.g., 1-ethynyl-2,4,5-trimethylbenzene) are fully reduced to ethyl groups, suggesting the target compound’s ethynyl moiety may also undergo hydrogenation under similar conditions .
1-Bromo-2,4-difluoro-3-methoxybenzene (CAS 221221-00-7)
- Structural Difference : Bromine replaces the ethynyl group.
- Impact : The bromine atom enables Suzuki-Miyaura couplings, whereas the ethynyl group in the target compound facilitates alkyne-based reactions (e.g., click chemistry). The brominated derivative has a higher molecular weight (237.04 g/mol ) and distinct reactivity in nucleophilic substitutions .
Electronic and Reactivity Comparisons
Electronic Effects
- Fluorine vs. Methoxy Groups :
- Fluorine’s strong electron-withdrawing nature (-I effect) deactivates the ring, directing electrophiles to meta/para positions.
- The methoxy group’s electron-donating (+M) effect activates the ring, favoring ortho/para electrophilic attack. In the target compound, the interplay between these groups creates a polarized aromatic system, influencing regioselectivity in reactions .
Reactivity in Cross-Couplings
- Sonogashira Coupling: The ethynyl group in the target compound reacts with aryl halides under palladium/copper catalysis. For example, describes its coupling with tropylium tetrafluoroborate to form cyclohepta-triene derivatives in 34% yield. Comparatively, 1-ethynyl-2,4-dimethoxybenzene () undergoes bromination with NBS/AgNO₃ to yield bromoethynyl derivatives (53% yield), highlighting the methoxy group’s role in stabilizing intermediates .
Catalytic Reductions
- Hydrogenation of Ethynyl Groups :
Physical Properties and Spectral Data
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